molecular formula C24H46O4 B079720 Bis(3,3,5-trimethylhexyl) hexanedioate CAS No. 13007-41-5

Bis(3,3,5-trimethylhexyl) hexanedioate

Cat. No.: B079720
CAS No.: 13007-41-5
M. Wt: 398.6 g/mol
InChI Key: BVDJZDODWHVXPA-UHFFFAOYSA-N
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Description

Bis(3,3,5-trimethylhexyl) hexanedioate is a branched ester derivative of hexanedioic acid (adipic acid), where two 3,3,5-trimethylhexyl groups are esterified to the carboxylate termini. This compound belongs to the family of adipate esters, which are widely utilized as plasticizers, lubricants, and solvents in industrial applications. The 3,3,5-trimethylhexyl substituents confer unique steric and electronic properties to the molecule, influencing its solubility, thermal stability, and compatibility with polymers.

Properties

CAS No.

13007-41-5

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

bis(3,3,5-trimethylhexyl) hexanedioate

InChI

InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3

InChI Key

BVDJZDODWHVXPA-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C

Canonical SMILES

CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C

Synonyms

Adipic acid bis(3,3,5-trimethylhexyl) ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Bis(3,3,5-trimethylhexyl) hexanedioate include:

Di-(2-ethylhexyl) adipate (DEHA) (CAS 103-23-1): A widely used plasticizer with linear 2-ethylhexyl chains.

Dioctyl adipate (DOA) : A less branched variant with octyl groups.

Hexanedioic acid derivatives (e.g., hexanedioyl dichloride, hexanoic anhydride): Reactive intermediates in ester synthesis .

Physical-Chemical Properties
Property This compound Di-(2-ethylhexyl) adipate (DEHA) Dioctyl adipate (DOA)
Molecular Formula C₂₄H₄₆O₄ C₂₂H₄₂O₄ C₂₂H₄₂O₄
Branching High (3,3,5-trimethylhexyl) Moderate (2-ethylhexyl) Low (linear octyl)
Boiling Point Estimated >300°C (calc.) 214°C (at 4 mmHg) 210°C (at 5 mmHg)
Solubility Low polarity solvents (e.g., hexane) Miscible with most organics Similar to DEHA
Thermal Stability High (due to branching) Moderate Moderate

Key Findings :

  • Branching Effects : The 3,3,5-trimethylhexyl groups in the target compound enhance steric hindrance, reducing hydrolytic degradation compared to DEHA and DOA. This improves its utility in high-temperature applications .
  • Plasticizing Efficiency : Linear esters (e.g., DOA) exhibit higher flexibility in PVC matrices, whereas branched analogs like this compound may sacrifice flexibility for improved resistance to migration and leaching .
Environmental and Toxicological Profiles
  • This compound: Limited ecotoxicological data exists, but increased branching may reduce biodegradability due to slower enzymatic cleavage of ester bonds.

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